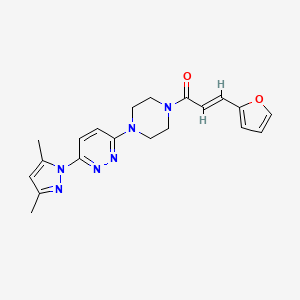

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-15-14-16(2)26(23-15)19-7-6-18(21-22-19)24-9-11-25(12-10-24)20(27)8-5-17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHRUSSAMDLEET-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with piperazine. The final step involves the formation of the enone linkage with the furan ring. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce different enantiomers or diastereomers.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its various functional groups may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s various functional groups allow it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound shares structural motifs with several analogs, differing primarily in substituents on the pyrazole, pyridazine, or aromatic termini. Key comparisons are summarized below:

*Estimated based on analogous structures.

Key Observations:

Aromatic Terminus: The furan-2-yl group in the target compound is replaced with thiophene (e.g., ) or benzodioxole () in analogs. Thiophene’s higher electronegativity may enhance π-π stacking in biological targets compared to furan.

Pyrazole Modifications :

Bioactivity and Pharmacological Potential

- Thiophene Analogs : Compounds like and may exhibit enhanced interaction with sulfur-binding enzymes (e.g., cytochrome P450) due to thiophene’s electron-rich nature.

- Benzodioxole Derivatives : The benzodioxole group in is associated with antioxidant and anti-inflammatory activity in plant-derived biomolecules .

- Pyrazole-Sulfonyl Derivatives : Sulfonyl groups () often improve metabolic stability and binding affinity to kinases or G-protein-coupled receptors .

Physicochemical and Crystallographic Properties

Biological Activity

The compound (E)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.

- Pyridazine and Piperazine Moieties : These nitrogen-containing heterocycles are known for their roles in drug design and biological activity.

- Pyrazole Substituent : The 3,5-dimethyl-1H-pyrazole group is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological pathways, suggesting potential applications in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.2 | Cell cycle arrest |

| HeLa (Cervical) | 12.8 | Inhibition of proliferation |

Neuroprotective Effects

Studies suggest that the compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .

- Neuropharmacological Study : Research published in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures improved cognitive function in rodent models by enhancing cholinergic signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.